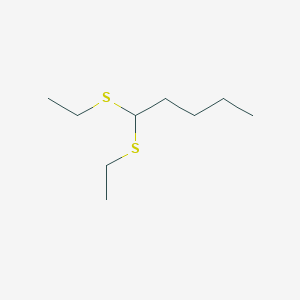
1,1-Bis(ethylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfanyl)pentane is an organic compound with the molecular formula C9H20S2. It is characterized by the presence of two ethylsulfanyl groups attached to the first carbon of a pentane chain. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Bis(ethylsulfanyl)pentane can be synthesized through the reaction of pentane-1,1-dithiol with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(ethylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Thiol derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfanyl)pentane involves its interaction with various molecular targets. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can further react with biological or chemical targets.
Comparación Con Compuestos Similares
- 1,1-Bis(methylsulfanyl)pentane
- 1,1-Bis(propylsulfanyl)pentane
- 1,1-Bis(ethylsulfanyl)ethane
Comparison: 1,1-Bis(ethylsulfanyl)pentane is unique due to the specific positioning of the ethylsulfanyl groups on the pentane chain. This structural feature influences its chemical reactivity and physical properties compared to similar compounds with different alkyl groups or chain lengths. For example, 1,1-Bis(methylsulfanyl)pentane may exhibit different reactivity due to the smaller size of the methyl groups, while 1,1-Bis(propylsulfanyl)pentane may have altered properties due to the larger propyl groups.
Propiedades
Número CAS |
90725-23-8 |
|---|---|
Fórmula molecular |
C9H20S2 |
Peso molecular |
192.4 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfanyl)pentane |
InChI |
InChI=1S/C9H20S2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3 |
Clave InChI |
HDNOFPZWOICVQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(SCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


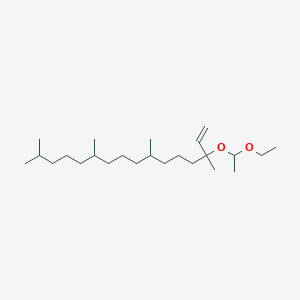
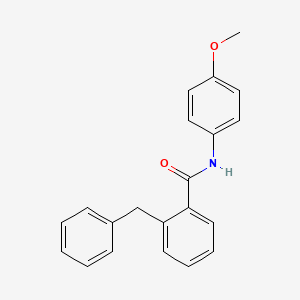
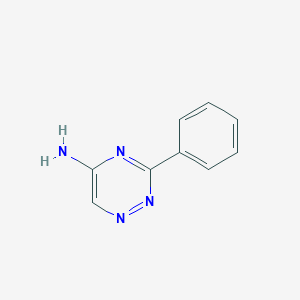
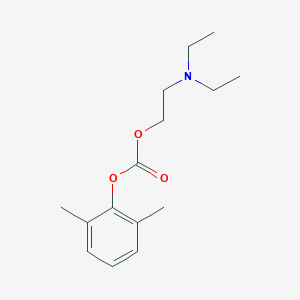
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

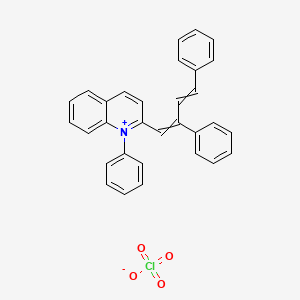
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)

![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
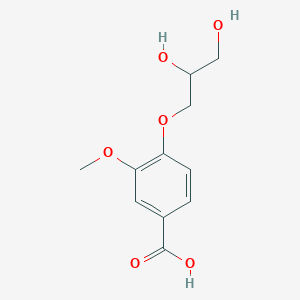
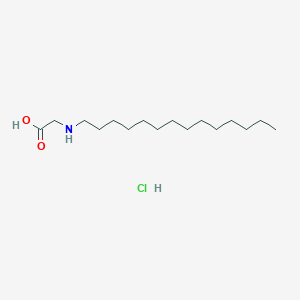
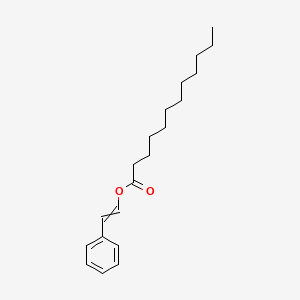
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
